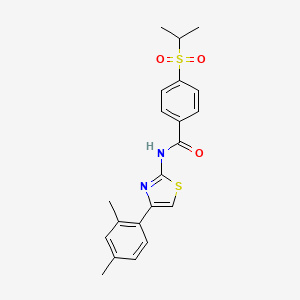
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, commonly referred to as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
科学的研究の応用
Synthesis and Biological Evaluation
Research on benzothiazole and benzamide derivatives, such as the synthesis and evaluation of various sulfonamide derivatives, has shown significant potential in the development of novel therapeutic agents. For instance, Fahim and Shalaby (2019) conducted a study on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives. They found that some synthesized compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the potential of such compounds in cancer therapy (Fahim & Shalaby, 2019).
Anticancer Evaluation and Docking Study
The development and anticancer evaluation of thiadiazole and benzamide derivatives have been a focus of recent research. Tiwari et al. (2017) carried out a microwave-assisted synthesis of novel Schiff’s bases containing thiadiazole scaffold and benzamide groups. These compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, showing promising anticancer activity, which is comparable to the standard drug Adriamycin. This study underscores the potential of such compounds in the development of new anticancer therapies (Tiwari et al., 2017).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized two benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. Their study found that these inhibitors offered higher inhibition efficiencies against steel corrosion than previously reported, indicating their potential application in protecting metal surfaces from corrosion (Hu et al., 2016).
作用機序
Target of Action
The primary target of this compound, also known as INH1, is the Hec1/Nek2 protein complex . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play crucial roles in cell division and the maintenance of the mitotic spindle .
Mode of Action
INH1 acts by disrupting the interaction between Hec1 and Nek2 . This disruption leads to a decrease in the overall levels of Nek2 protein within the cell .
Biochemical Pathways
The Hec1/Nek2 pathway is involved in the regulation of the spindle assembly checkpoint, a critical control point in the cell cycle . By disrupting this pathway, INH1 can activate cell death mechanisms .
Result of Action
The disruption of the Hec1/Nek2 interaction by INH1 leads to a decrease in Nek2 protein levels within the cell . This results in the inhibition of cell proliferation , with a GI50 (concentration required to inhibit growth by 50%) of 10-21 μM in human breast cancer cells . Furthermore, INH1 can activate cell death mechanisms, leading to the death of cancer cells .
Action Environment
The action of INH1 can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . .
特性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-8-6-16(7-9-17)20(24)23-21-22-19(12-27-21)18-10-5-14(3)11-15(18)4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZIDUEMHQNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


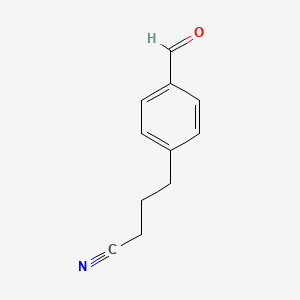
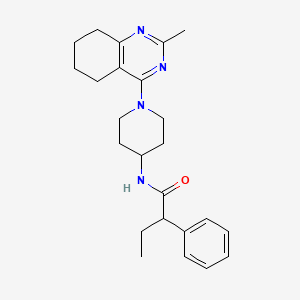
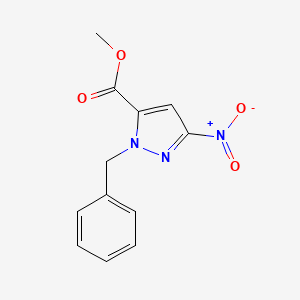
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2938307.png)
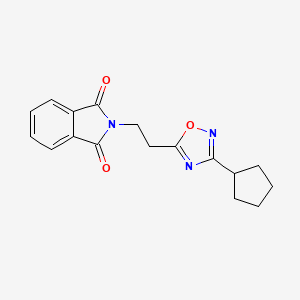
![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)
![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)
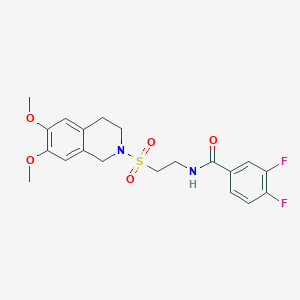
![5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline](/img/structure/B2938319.png)
![Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B2938321.png)
![4-[4-[2-[2-Chloro-4-(trifluoromethyl)anilino]ethyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B2938322.png)